molecular formula C18H38N2O B565499 N-Nitroso-N,N-dinonylamine CAS No. 84424-96-4

N-Nitroso-N,N-dinonylamine

Cat. No.: B565499
CAS No.: 84424-96-4
M. Wt: 298.515
InChI Key: NSPXOAQLARIGFF-UHFFFAOYSA-N
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Description

N-Nitroso-N,N-dinonylamine is an organic compound with the molecular formula C18H38N2O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation and effects in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-N,N-dinonylamine can be synthesized through the nitrosation of N,N-dinonylamine. The reaction typically involves the use of nitrous acid (HNO2) or its precursors, such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction conditions usually require a controlled temperature to ensure the stability of the nitroso compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitroso group can yield amines or other reduced forms.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary amines .

Scientific Research Applications

N-Nitroso-N,N-dinonylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitroso-N,N-dinonylamine involves its metabolic activation to form electrophilic intermediates. These intermediates can react with DNA, leading to the formation of DNA adducts and initiating carcinogenesis. The primary molecular targets are the nucleophilic sites in DNA, which undergo alkylation by the reactive intermediates .

Comparison with Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosomorpholine

Comparison: N-Nitroso-N,N-dinonylamine is unique due to its longer alkyl chains compared to other nitrosamines like N-Nitrosodimethylamine and N-Nitrosodiethylamine. This structural difference can influence its physical properties, reactivity, and biological effects. For instance, the longer alkyl chains may affect its solubility and interaction with biological membranes .

Properties

IUPAC Name

N,N-di(nonyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPXOAQLARIGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN(CCCCCCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696589
Record name N-Nitroso-N-nonyl-1-nonanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84424-96-4
Record name N-Nitroso-N-nonyl-1-nonanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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